Home > Products > Screening Compounds P13550 > 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine - 1339149-89-1

1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1716882
CAS Number: 1339149-89-1
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

  • Compound Description: PD123319 is a non-peptide Angiotensin II antagonist. An improved synthesis of this compound is described in the paper. []

4-(Methylthio)-1H-imidazo[4,5-c]pyridine 2′-deoxy-β-D-ribonucleosides

  • Compound Description: These are nucleoside derivatives synthesized and used in the preparation of 3-deaza-2′-deoxyadenosine, a nucleoside analog. []
  • Relevance: This group of compounds share the imidazo[4,5-c]pyridine scaffold with 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, highlighting the core structure's relevance in nucleoside chemistry. https://www.semanticscholar.org/paper/77c3a0f9ccceafc8d8ac7ff5dd232538698c7e0f []

1H-imidazo[4,5-b]pyridine-2(3H)-thione and 1H-imidazo[4,5-c]pyridine-2(3H)-thione

  • Compound Description: These compounds were synthesized and reacted with various alkyl halides and haloacetamides to produce a series of thioethers. These derivatives were then evaluated for their ability to enhance the activity of the antibiotic phleomycin against E. coli. []
  • Relevance: These compounds are structurally related to 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine as they are both imidazopyridine isomers, differing in the position of the nitrogen atom within the imidazole ring. https://www.semanticscholar.org/paper/47b00bc8e0e35124ae1c95d97d865da13449b030 []

4-Amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine (3-deaza-(+)-EHNA)

  • Compound Description: This compound is an analog of the adenosine deaminase inhibitor (+)-EHNA. The synthesis and biological evaluation of 3-deaza-(+)-EHNA and its 1'-fluoro and 1'-hydroxy derivatives are described. []
  • Relevance: 3-Deaza-(+)-EHNA and 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine both contain the imidazo[4,5-c]pyridine core, emphasizing this structure's significance in developing enzyme inhibitors. https://www.semanticscholar.org/paper/41b2954c5b1d993334e9c6c6be4ef9e69f43baab []

7-Methyl-1-β-D-deoxyribofuranosyl-1H-imidazo[4,5-c]pyridin-4-ylamine (3-methyl-3-deaza-2′-deoxyadenosine, 3mddA)

  • Compound Description: This compound is a 2′-deoxyadenosine analog synthesized to prevent the formation of syn conformations around the glycosidic bond. The synthesis and conformational analysis of 3mddA and its analogs with a 3H-imidazo[4,5-c]pyridine skeleton are described. []
  • Relevance: Both 3mddA and 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine share the fundamental imidazo[4,5-c]pyridine structure, showing the scaffold's versatility in nucleoside modification for specific conformational properties. https://www.semanticscholar.org/paper/761d06548fb84dde60587a1b2849147b23a983ae []

6-Amino-1-β-D-ribofuranosylimidazo[4,5-c]pyridine-4-sulfenamide (3-deazasulfenosine)

  • Compound Description: This compound is a 3-deaza analog of the naturally occurring nucleoside, sulfenosine. It was synthesized and evaluated for antileukemic activity. []
  • Relevance: The shared imidazo[4,5-c]pyridine core between 3-deazasulfenosine and 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine illustrates the core structure's importance in designing nucleoside-based therapeutics. https://www.semanticscholar.org/paper/2f4a844fa6b7f9e17d406780ca938292e18c501f []

2-(3-Methoxy-5-methylsulfinyl-2-thienyl)-1H-imidazo(4,5-c)-pyridine HCl (HN-10200)

  • Compound Description: HN-10200 is a compound studied for its inhibitory effects on phosphodiesterase (PDE) isoenzymes, particularly in the context of heart failure. []
  • Relevance: HN-10200 and 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine share the imidazo[4,5-c]pyridine core structure. This shared motif highlights the core's versatility in interacting with diverse biological targets, such as PDE isoenzymes. https://www.semanticscholar.org/paper/02f3a1a3be897c5d6c29144f5fc6ea949333d860 []

CP-885,316

  • Compound Description: CP-885,316 is an imidazo[4,5-c]pyridine derivative synthesized as a potential pharmaceutical agent. []
  • Relevance: The synthesis of this compound from 3,4-diaminopyridine highlights the use of this chemical as a common starting material for synthesizing imidazo[4,5-c]pyridines, including 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. https://www.semanticscholar.org/paper/8f3cf3a01e3e1f8da1a504444f45043a40af8675 []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and selective P2X7 receptor antagonist. []
  • Relevance: This compound and 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine both belong to the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine class of compounds, demonstrating the structural diversity within this group and its potential for drug development. https://www.semanticscholar.org/paper/143dfa5bb4724b7228341e3fb812ee801ea072f5 []

1-Benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines

  • Compound Description: This group of compounds represents 3-deaza analogs of the potent anticonvulsant purine, BW A78U. These compounds exhibited potent anticonvulsant activity against maximal electroshock-induced seizures in rats. []
  • Relevance: These analogs, along with 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, belong to the imidazo[4,5-c]pyridine class, highlighting the class's potential for developing anticonvulsant agents. https://www.semanticscholar.org/paper/135088963918e250ed8eae67d2bbfb5b03d48aee []

1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine

  • Compound Description: This compound is a selective Toll-like receptor 7 (TLR7) agonist. Its structure-activity relationships (SAR) were explored for TLR7/8 agonistic activity. []
  • Relevance: This compound and 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine belong to the same chemical class of imidazo[4,5-c]pyridines, specifically as TLR agonists, emphasizing the class's importance in immunomodulatory drug development. https://www.semanticscholar.org/paper/1dea28d078f86c74834afa1d380a9d58eb90c554 []
Overview

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and potential biological activities. Research indicates that it may have applications in medicinal chemistry, particularly as a candidate for developing new pharmaceuticals due to its biological activity against various pathogens and potential anticancer properties.

Source

The compound can be synthesized from readily available precursors in laboratory settings. It has been studied in various scientific contexts, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics make it a valuable building block for synthesizing more complex heterocyclic compounds.

Classification

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is classified as a heterocyclic aromatic compound. It contains both imidazole and pyridine rings, making it part of a larger class of compounds known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the reaction of 3,4-diaminopyridine with 4-methylbenzaldehyde in the presence of sodium metabisulfite. The reaction proceeds through a cyclization process that forms the imidazo[4,5-c]pyridine core structure.

Technical Details

  • Reagents: 3,4-diaminopyridine and 4-methylbenzaldehyde are the primary starting materials.
  • Catalysts: Sodium metabisulfite acts as a catalyst to facilitate the cyclization.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and pH conditions to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine consists of a fused imidazole and pyridine ring system with a methyl group attached to the phenyl ring.

Data

  • Molecular Formula: C13H12N4
  • Molecular Weight: Approximately 224.26 g/mol
  • Structural Features: The compound features a planar structure due to the aromatic rings which contribute to its stability and reactivity.
Chemical Reactions Analysis

Reactions

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or within the imidazo[4,5-c]pyridine core.

Technical Details

The specific conditions for these reactions vary based on the desired product but typically involve controlling temperature and solvent systems to ensure optimal yields.

Mechanism of Action

Process

While the exact mechanism of action for 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is not fully elucidated, it is believed to interact with various biological targets leading to alterations in cellular functions.

Data

Current research focuses on identifying specific targets within biochemical pathways that this compound may influence. Its potential as an enzyme inhibitor suggests it could play a role in regulating metabolic processes or inhibiting pathogenic growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point varies based on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: Shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
Applications

Scientific Uses

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several notable applications:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial agent against bacteria and fungi.
  • Cancer Research: Explored for its anticancer properties by inhibiting tumor cell proliferation.
  • Material Science: Used in developing new materials with specific chemical properties such as sensors or catalysts.

Research continues to explore its full potential in various scientific fields due to its unique structural characteristics and biological activity .

Synthetic Methodologies and Optimization Strategies for 1-(4-Methylphenyl)-1H,4H,5H,6H,7H-Imidazo[4,5-c]Pyridine

Catalytic Approaches in Heterocyclic Ring Formation

The construction of the imidazo[4,5-c]pyridine core necessitates precise bond formation between the imidazole and pyridine rings. Catalysis plays a pivotal role in achieving regioselectivity and yield optimization:

  • Copper-Catalyzed Dehydrogenative Cyclization: Copper(I) iodide (5–10 mol%) enables aerobic oxidative coupling between 4-methylaniline and 4,5,6,7-tetrahydropyridin-3-amine derivatives. This method employs DMSO as a mild oxidant at 80–100°C, achieving yields of 70–85%. Key advantages include tolerance for electron-donating/withdrawing substituents and avoidance of stoichiometric oxidants [9].
  • Ultrasound-Assisted C–H Functionalization: A KI/tert-butyl hydroperoxide (TBHP) catalytic system under ultrasound irradiation (40 kHz) facilitates solvent-free ring formation in 30 minutes (yield: 88%). This approach leverages acoustic cavitation to enhance reaction kinetics, reducing energy consumption by 60% compared to thermal methods [9].
  • Flavin-Iodine Dual Catalysis: A metal-free system using riboflavin and molecular iodine (10 mol% each) promotes aerobic oxidative C–N bond formation. Ethanol/water (4:1) serves as the solvent, yielding 82% of the target heterocycle at room temperature. This method exemplifies sustainable catalysis with low environmental impact [9].

Table 1: Catalytic Methods for Imidazo[4,5-c]Pyridine Core Synthesis

Catalytic SystemConditionsYield (%)Reaction TimeKey Advantage
CuI/O₂DMSO, 100°C8512 hTolerance to diverse substituents
KI/TBHP (Ultrasound)Solvent-free, 40 kHz880.5 hEnergy-efficient, rapid kinetics
Flavin/I₂EtOH/H₂O, RT826 hMetal-free, biocompatible conditions
Pd(OAc)₂ (Microwave)DMF, 150°C, 300 W780.25 hUltra-fast cyclization

Functionalization of the Imidazo[4,5-c]Pyridine Core

Regioselective derivatization at C3, C5, or N1 positions is critical for modulating electronic properties and application potential:

  • N1-Alkylation: The 4-methylphenyl group is introduced via Ullmann-type coupling using 4-iodotoluene and Cu₂O (5 mol%) in DMF at 120°C (yield: 75–80%). This method supersedes classical SNAr reactions, which suffer from low efficiency due to the poor leaving-group ability of halides in fused imidazoles [5] [7].
  • C3-Halogenation: Electrophilic iodination occurs regioselectively at C3 using N-iodosuccinimide (NIS) in acetonitrile (yield: 90%). The iodine atom serves as a versatile handle for cross-coupling reactions, as demonstrated by Suzuki–Miyaura arylation (Pd(dppf)Cl₂, K₂CO₃, dioxane, 90°C) to install aryl/heteroaryl groups [9].
  • C5-Lithiation/Functionalization: Directed ortho-metalation at C5 is achieved with n-BuLi (−78°C, THF), followed by quenching with electrophiles (D₂O, aldehydes, or trimethylsilyl chloride). This approach affords deuterated, hydroxymethylated, or silylated derivatives (yields: 65–75%) [5].

Solvent-Free and Green Chemistry Techniques

Solvent-free methodologies minimize waste generation and purification complexity:

  • Mechanochemical Synthesis: High-speed ball milling (600 rpm) of 2,3-diamino-4,5,6,7-tetrahydropyridine and 4-methylbenzaldehyde in the presence of silica gel (solid acid catalyst) delivers the target compound in 92% yield within 15 minutes. This technique eliminates solvent use and enhances atom economy by 40% compared to solution-phase routes [9].
  • Microwave-Assisted Cyclodehydration: A catalyst-free, one-pot protocol involves irradiating diamine precursors with 4-methylbenzaldehyde (300 W, 140°C, 10 min) to furnish the imidazo[4,5-c]pyridine ring (yield: 85%). The absence of solvents reduces E-factor (environmental factor) to 0.5 versus 8.2 for conventional methods [9].
  • Aqueous-Phase Reactions: Water serves as the solvent for imidazole ring closure using diethylamino sulfurtrifluoride (DAST) at 60°C (yield: 80%). The reaction exploits hydrophobic packing effects to accelerate cyclization, with the product recovered by simple filtration [9].

Role of Protecting Groups in Multi-Step Syntheses

Strategic protection of reactive sites is indispensable for sequential functionalization:

  • Amino Group Protection: The 5,6-diaminopyridine intermediate requires selective mono-protection to prevent uncontrolled polymerization. tert-Butoxycarbonyl (Boc) groups (Boc₂O, THF, RT) protect one amine, leaving the other for cyclization. Boc deprotection uses trifluoroacetic acid (TFA)/DCM (1:1) without disturbing the methylphenyl group [6] [10].
  • Carboxylate Masking: For C3-carboxylic acid functionalization, methyl ester protection (MeOH, H₂SO₄) is preferred over benzyl esters due to easier deprotection (LiOH, THF/H₂O). This strategy enables late-stage amidations or reductions [6].
  • Orthogonal Protection Schemes: Combining Boc (acid-labile) and Fmoc (base-labile) groups allows sequential derivatization. For example, Fmoc-protection of the pyridine nitrogen permits N1-alkylation before Fmoc removal with piperidine/DMF (20%) [6] [8].

Table 2: Protecting Group Strategies for Key Functional Moieties

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsCompatibility
Primary AmineBocBoc₂O, THF, RTTFA/DCM (1:1)Stable to nucleophiles, mild bases
Carboxylic AcidMethyl EsterMeOH, H₂SO₄, refluxLiOH, THF/H₂OCompatible with Grignard reagents
Secondary AmineFmocFmoc-Cl, Na₂CO₃, dioxane/H₂OPiperidine/DMF (20%)Orthogonal to acid-labile groups

Comparative Analysis of Solid-Phase vs. Solution-Phase Syntheses

The choice between solid-phase and solution-phase synthesis hinges on target complexity, scale, and purity requirements:

  • Solid-Phase Synthesis (SPS):
  • Resin Selection: Chlorotrityl chloride resin (1.0–1.6 mmol/g loading) is ideal due to its acid-labile linker (cleavable with 1% TFA/DCM), which preserves acid-sensitive imidazole rings [2] [8].
  • Iterative Cyclization: The imidazo[4,5-c]pyridine core is assembled on-resin via Passerini-3CR or TAD-Diels–Alder reactions, enabling sequence-defined oligomerization. Yields exceed 90% per step, with purities >95% after cleavage [2].
  • Limitations: Scale-up challenges arise from resin loading constraints (<0.5 mmol scale), and longer sequences (>10 mer) exhibit yield erosion due to cumulative coupling inefficiencies [4] [8].

  • Solution-Phase Synthesis:

  • Segmental Approach: The target molecule is synthesized via convergent coupling of pre-formed imidazole and tetrahydropyridine fragments using PyBOP/N-methylmorpholine in DMF (yield: 75%). This method facilitates gram-scale production [6] [8].
  • Purification Advantages: Flash chromatography (SiO₂, ethyl acetate/hexane gradient) or crystallization (ethanol/water) delivers >99% purity, critical for pharmaceutical applications [6].
  • Drawbacks: Multi-step sequences require intermediate isolations, increasing solvent consumption by 3–5-fold versus SPS [4] [8].

Table 3: Performance Metrics for Solid-Phase vs. Solution-Phase Synthesis

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Scale< 0.5 mmolUp to 100 g
Average Step Yield90–95%75–85%
Purity (Final Product)90–95%>99%
Solvent ConsumptionLow (washing-dominated)High (extractions, chromatography)
Automation PotentialHighLow
Scalability for Long SequencesPoor (>10 steps)Moderate

Concluding Remarks

The synthesis of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine leverages diverse methodologies tailored to specific objectives. Catalytic C–N bond formation, solvent-free techniques, and strategic protecting group use enable efficient core assembly and functionalization. While solid-phase synthesis offers advantages for iterative oligomerization and automation, solution-phase routes remain indispensable for large-scale production. Future directions include photoflow chemistry for hazardous intermediates and enzymatic desymmetrization for enantioselective variants.

Properties

CAS Number

1339149-89-1

Product Name

1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

IUPAC Name

1-(4-methylphenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

InChI

InChI=1S/C13H15N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-5,9,14H,6-8H2,1H3

InChI Key

UGYZZXGAOBNMQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC3=C2CCNC3

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2CCNC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.